2-Fluoro-6-hydroxyisonicotinic acid
Description
2-Fluoro-6-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a hydroxyl (-OH) group at the 6-position and a fluorine atom at the 2-position on the pyridine ring. The fluorine atom enhances metabolic stability and influences electronic properties, while the hydroxyl group contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C6H4FNO3 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
2-fluoro-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
SVFFYYCFDDITTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxyisonicotinic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 2-chloro-6-hydroxyisonicotinic acid using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under mild conditions, with the temperature maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxoisonicotinic acid or 2-fluoro-6-carboxyisonicotinic acid.
Reduction: Formation of 2-fluoro-6-hydroxy-1,4-dihydroisonicotinic acid.
Substitution: Formation of 2-substituted-6-hydroxyisonicotinic acid derivatives.
Scientific Research Applications
2-Fluoro-6-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group further contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine Position: Fluorine at the 2-position (as in 2-amino-6-fluoroisonicotinic acid) increases electron-withdrawing effects, stabilizing intermediates in synthesis . In contrast, 3-fluoro-2-methoxyisonicotinic acid (fluorine at 3-position) may exhibit distinct electronic interactions .
- Functional Groups : Hydroxyl (-OH) groups enhance aqueous solubility, while methoxy (-OCH₃) or chloro (-Cl) substituents reduce polarity. For example, 2-chloro-6-methylisonicotinic acid’s lipophilicity makes it suitable for lipid-rich environments .
Research Findings and Challenges
- Synthetic Utility: Fluorinated isonicotinic acids are prized for their stability and bioactivity. For example, 2-amino-6-fluoroisonicotinic acid has been used in click chemistry for bioconjugation .
- Positional Isomerism: Substitution patterns critically influence bioactivity. For instance, 2-amino-5-fluoroisonicotinic acid (fluorine at 5-position) shows reduced metabolic clearance compared to 6-fluoro analogs in preclinical studies .
- Gaps in Data : Direct comparative studies on 2-fluoro-6-hydroxyisonicotinic acid are sparse. Most evidence derives from analogs, necessitating further experimental validation.
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